2-Allyloxy-5-chloroaniline
Description
2-Allyloxy-5-chloroaniline is a substituted aniline derivative featuring an allyloxy group (-O-CH₂CH=CH₂) at the 2-position and a chlorine atom at the 5-position of the benzene ring. The molecular formula is C₉H₁₀ClNO, with a molecular weight of 199.64 g/mol. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and dyes due to their reactivity and ability to undergo electrophilic substitution.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5-chloro-2-prop-2-enoxyaniline |
InChI |
InChI=1S/C9H10ClNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5,11H2 |
InChI Key |
ONUSCWIIDIUWIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Allyloxy-5-chloroaniline with structurally related chloro-substituted anilines, emphasizing substituent effects on properties and applications:
Structural and Reactivity Analysis
Substituent Effects :
- Allyloxy Group : The allyloxy substituent introduces steric bulk and unsaturation, enabling reactions like Claisen rearrangement (forming γ,δ-unsaturated carbonyl compounds) or copolymerization. This contrasts with methoxy (-OCH₃) or hydroxy (-OH) groups, which are smaller and less reactive .
- Chlorine Atom : The electron-withdrawing -Cl group directs electrophilic substitution to the para and ortho positions, facilitating further functionalization (e.g., nitration or coupling reactions) .
Thermal Stability :
- Allyloxy-substituted compounds may exhibit lower melting points compared to methoxy or hydroxy analogs due to reduced crystallinity from the flexible allyl chain. For example, 5-Chloro-2-methoxyaniline melts at 82°C , while 5-Chloro-2-hydroxyaniline (with stronger hydrogen bonding) melts at 142–143°C .
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